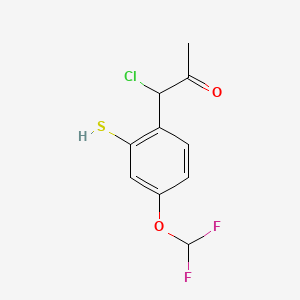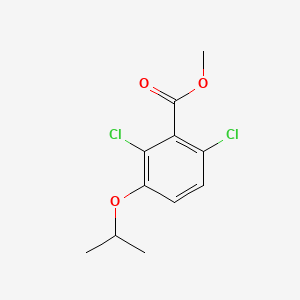![molecular formula C16H18N2O4S B14039630 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxido-1-thia-8-azaspiro[45]decan-4-yl)isoindoline-1,3-dione is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This reaction forms the spirocyclic core of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be further oxidized.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Pharmaceutical Development: Its derivatives are explored for anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and protection of the gastric mucosa . The compound may also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decane: Studied for its anticancer properties.
Uniqueness
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decan-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O4S/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-10-23(21,22)16(13)6-8-17-9-7-16/h1-4,13,17H,5-10H2 |
InChI Key |
RGWILSFSGBBGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


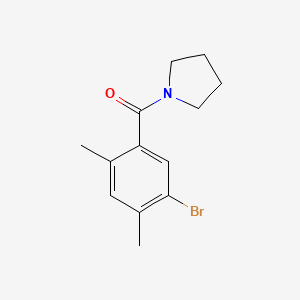
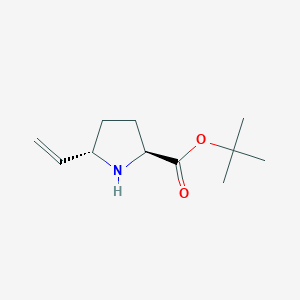
![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
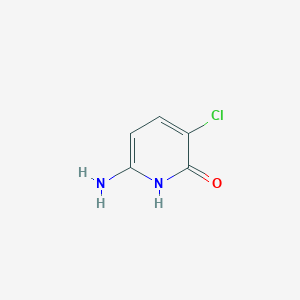


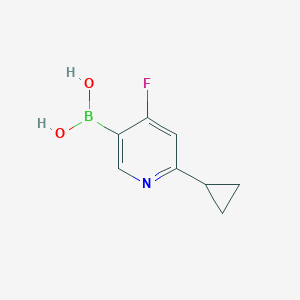


![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
